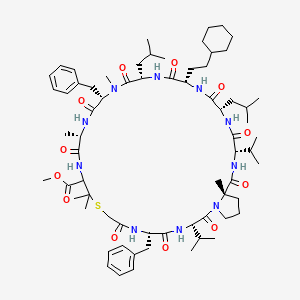
Hpk1-IN-33
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hematopoietic Progenitor Kinase 1 Inhibitor 33 (Hpk1-IN-33) is a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase involved in the regulation of immune responses. HPK1 plays a crucial role in T-cell receptor signaling and is a negative regulator of T-cell activation. Inhibition of HPK1 has shown promise in enhancing antitumor immunity and improving the efficacy of cancer immunotherapies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Hpk1-IN-33 involves multiple steps, including the preparation of key intermediates and their subsequent coupling reactions. One common synthetic route involves the use of isoindolone compounds as starting materials. The reaction conditions typically include the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: Hpk1-IN-33 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired transformation but often involve controlled temperature, pressure, and pH .
Major Products Formed: The major products formed from the reactions of this compound include various derivatives with enhanced potency and selectivity as HPK1 inhibitors. These derivatives are often tested for their biological activity and potential therapeutic applications .
Wissenschaftliche Forschungsanwendungen
Hpk1-IN-33 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the role of HPK1 in various signaling pathways. In biology, it is employed to investigate the effects of HPK1 inhibition on immune cell function and tumor microenvironment .
In medicine, this compound is being explored as a potential therapeutic agent for cancer immunotherapy. It has shown promise in enhancing T-cell activation and overcoming immune suppression in the tumor microenvironment. Additionally, it is being studied for its potential to improve the efficacy of existing immunotherapies, such as checkpoint inhibitors .
Wirkmechanismus
Hpk1-IN-33 exerts its effects by inhibiting the kinase activity of HPK1. HPK1 is a key inhibitory signaling node associated with T-cell exhaustion and is activated in response to T-cell receptor engagement. By inhibiting HPK1, this compound prevents the phosphorylation of downstream targets, such as SLP-76, and enhances T-cell activation and cytokine production .
The molecular targets and pathways involved in the mechanism of action of this compound include the T-cell receptor signaling pathway, the JNK MAPK pathway, and the NFAT signaling pathway. Inhibition of HPK1 leads to prolonged T-cell activation and enhanced antitumor immune responses .
Vergleich Mit ähnlichen Verbindungen
Hpk1-IN-33 is compared with other HPK1 inhibitors, such as isoindolone compounds and diaminopyrimidine carboxamides. These compounds share similar mechanisms of action but differ in their potency, selectivity, and pharmacokinetic properties .
Similar Compounds:- Isoindolone Compounds
- Diaminopyrimidine Carboxamides
- Compound K (CompK)
- Compound 1 (pSLP76 IC 50 =55nM)
This compound is unique in its high selectivity and potency as an HPK1 inhibitor. It has demonstrated superior efficacy in preclinical studies and holds promise for further development as a therapeutic agent .
Eigenschaften
Molekularformel |
C18H16ClFN6 |
|---|---|
Molekulargewicht |
370.8 g/mol |
IUPAC-Name |
3-[4-[(3S,4R)-3-amino-4-fluoropiperidin-1-yl]-6-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile |
InChI |
InChI=1S/C18H16ClFN6/c19-16-14(11-3-1-2-10(6-11)7-21)15-17(25-16)23-9-24-18(15)26-5-4-12(20)13(22)8-26/h1-3,6,9,12-13H,4-5,8,22H2,(H,23,24,25)/t12-,13+/m1/s1 |
InChI-Schlüssel |
PPGUULSJUXLSJS-OLZOCXBDSA-N |
Isomerische SMILES |
C1CN(C[C@@H]([C@@H]1F)N)C2=NC=NC3=C2C(=C(N3)Cl)C4=CC=CC(=C4)C#N |
Kanonische SMILES |
C1CN(CC(C1F)N)C2=NC=NC3=C2C(=C(N3)Cl)C4=CC=CC(=C4)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[[(3R)-1-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]piperidin-3-yl]methyl]morpholine](/img/structure/B12409410.png)
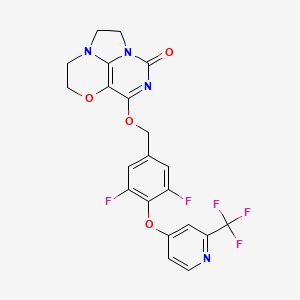
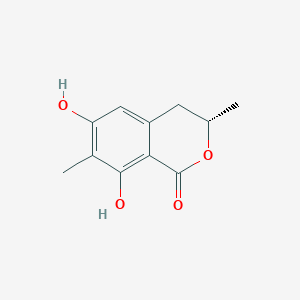

![Xyl(a1-6)Glc(b1-4)[Gal(b1-2)Xyl(a1-6)]Glc(b1-4)[Gal(b1-2)Xyl(a1-6)]Glc(b1-4)aldehydo-Glc](/img/structure/B12409430.png)
![2-amino-9-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12409436.png)
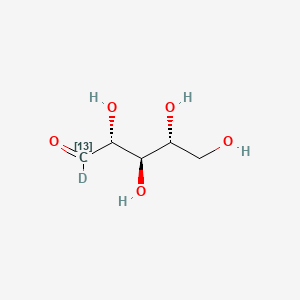
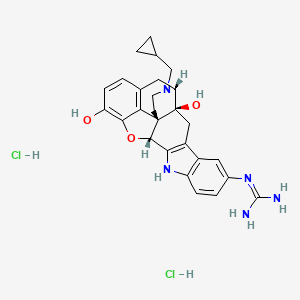
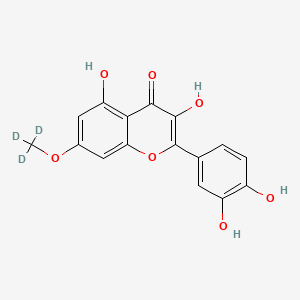
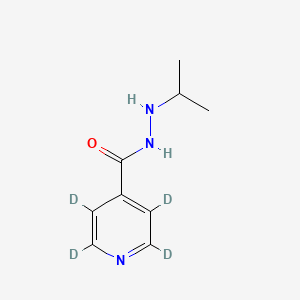
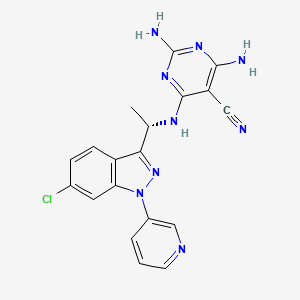
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione](/img/structure/B12409476.png)
